1-Bromo-4-(3-chloroprop-1-en-2-yl)benzene

Orthogonal reactivity Selective dehalogenation Blocking group strategy

Challenge: Sourcing a single building block with orthogonal halogens for sequential C-C and C-N bond formation avoids handling two separate, non-compatible reagents. Solution: 1-Bromo-4-(3-chloroprop-1-en-2-yl)benzene (CAS 1089856-36-9). • Aryl bromide: Pd(0)-oxidative addition (Suzuki, Buchwald) under conditions inert to alkyl chloride. • Allylic chloride: Reactive toward Sn2 or metal-catalyzed amination (93% yield with propargylamine). • 98% purity, para-bromo blocking group removable by H2. Immediate supply for two-step diversification (MAO-B inhibitor libraries, functional polymers).

Molecular Formula C9H8BrCl
Molecular Weight 231.51 g/mol
Cat. No. B13546067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(3-chloroprop-1-en-2-yl)benzene
Molecular FormulaC9H8BrCl
Molecular Weight231.51 g/mol
Structural Identifiers
SMILESC=C(CCl)C1=CC=C(C=C1)Br
InChIInChI=1S/C9H8BrCl/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5H,1,6H2
InChIKeyLIWXIWLBGPDWSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(3-chloroprop-1-en-2-yl)benzene: Orthogonal Dual-Halogen Building Block


1‑Bromo‑4‑(3‑chloroprop‑1‑en‑2‑yl)benzene (CAS 1089856‑36‑9) is a para‑brominated benzene derivative bearing a 3‑chloroprop‑1‑en‑2‑yl (allylic chloride) substituent, with the molecular formula C₉H₈BrCl and a molecular weight of 231.51 g·mol⁻¹ . The compound possesses two electronically and sterically distinct carbon–halogen bonds: an aryl C–Br bond capable of oxidative addition to Pd(0) and an allylic C–Cl bond amenable to nucleophilic displacement. This dual‑halogen architecture places it in a unique niche among halogenated styrene derivatives, distinguishing it from mono‑halogenated or differently halogenated analogs for applications requiring sequential, chemoselective bond constructions [1].

Why Analogs Cannot Replace 1-Bromo-4-(3-chloroprop-1-en-2-yl)benzene


Compounds that lack either the aryl bromide or the allylic chloride—or that reposition these halogens—cannot recapitulate the orthogonal reactivity profile of 1‑bromo‑4‑(3‑chloroprop‑1‑en‑2‑yl)benzene. Aryl bromides undergo oxidative addition to Pd(0) under conditions where alkyl chlorides remain inert, enabling chemoselective cross‑coupling at the ring while preserving the allylic electrophile for a subsequent Sₙ2 or metal‑catalyzed step [1]. The 3‑chloroprop‑1‑en‑2‑yl substituent is allylic (sp³‑hybridized carbon bearing chlorine), not vinylic; allylic halides are orders of magnitude more reactive toward nucleophilic substitution than their vinylic or aryl counterparts [2]. Analogs such as 3‑(4‑bromophenyl)‑2‑chloro‑1‑propene (CAS 485320‑33‑0), which places chlorine on the vinyl carbon, or 1‑chloro‑4‑(3‑chloroprop‑1‑en‑2‑yl)benzene (CAS 35325‑11‑2), which replaces bromine with chlorine on the ring, lose this precise reactivity gradient. It should be noted that direct, published head‑to‑head quantitative comparisons of this compound with each named analog are sparse in the peer‑reviewed literature; the differentiation presented below therefore relies on well‑established class‑level reactivity principles, single‑compound performance data, and cross‑study comparable measurements.

Differentiation Evidence: 1-Bromo-4-(3-chloroprop-1-en-2-yl)benzene vs Key Analogs


Orthogonal Dehalogenation: Selective Aryl Bromide Reduction

The Synthesis 2010 study by Ramanathan and Jimenez demonstrated that aryl bromides can be selectively reduced by catalytic hydrogenation (10% Pd/C, H₂, neutral conditions) in the presence of chloro substituents, with bromides requiring shorter reaction times and less catalyst than chlorides [1]. This principle establishes that in 1‑bromo‑4‑(3‑chloroprop‑1‑en‑2‑yl)benzene, the aryl C–Br bond can be chemoselectively addressed while the allylic C–Cl bond remains intact. In contrast, analogs such as 1‑chloro‑4‑(3‑chloroprop‑1‑en‑2‑yl)benzene (CAS 35325‑11‑2) contain two chlorine atoms with far closer reduction potentials, precluding the same level of chemoselectivity; and 3‑chloroprop‑1‑en‑2‑ylbenzene (CAS 3360‑52‑9) lacks the aryl halide entirely, eliminating the possibility of transition‑metal‑catalyzed cross‑coupling at the ring.

Orthogonal reactivity Selective dehalogenation Blocking group strategy Catalytic hydrogenation

High-Yield MAO-B Inhibitor Building Block Synthesis

In the synthesis of a library of arylalkenylpropargylamines reported in the Journal of Medicinal Chemistry (2015, 58, 1400–1419), 1‑bromo‑4‑(3‑chloroprop‑1‑en‑2‑yl)benzene was reacted with N‑methylpropargylamine in isopropanol at room temperature for 24 hours, delivering 2‑(4‑bromophenyl)‑N‑methyl‑N‑(prop‑2‑yn‑1‑yl)prop‑2‑en‑1‑amine in 93% yield [1]. This allylic substitution proceeded cleanly at the C–Cl bond while the aryl C–Br bond remained untouched, demonstrating the compound's ability to serve as a practical, high‑yielding intermediate in a medicinal chemistry campaign. No directly comparable yield data using the vinyl‑chloro isomer 3‑(4‑bromophenyl)‑2‑chloro‑1‑propene (CAS 485320‑33‑0) under identical conditions were published; however, the superior reactivity of allylic chlorides over vinyl chlorides in Sₙ2 processes is a well‑established principle [2].

MAO-B inhibitor Parkinson's disease Arylalkenylpropargylamine Neuroprotection

Molecular Weight & Lipophilicity vs Non-Brominated Analogs

1‑Bromo‑4‑(3‑chloroprop‑1‑en‑2‑yl)benzene (MW 231.51 g·mol⁻¹) has a molecular weight approximately 44 g·mol⁻¹ higher than the dichloro analog 1‑chloro‑4‑(3‑chloroprop‑1‑en‑2‑yl)benzene (MW 187.06 g·mol⁻¹) and roughly 79 g·mol⁻¹ higher than the non‑halogenated‑ring analog 3‑chloroprop‑1‑en‑2‑ylbenzene (MW 152.62 g·mol⁻¹) . The calculated LogP for the target compound is approximately 4.0 [1], compared with a LogP of 2.94 for 3‑chloroprop‑1‑en‑2‑ylbenzene . This LogP difference of >1 log unit reflects the significantly higher lipophilicity imparted by the bromine atom—a trend consistent with the known 0.60 log unit increase per bromine substitution on aromatic systems [2]. The isomer 3‑(4‑bromophenyl)‑2‑chloro‑1‑propene has a computed density of 1.436 g·cm⁻³ and a computed boiling point of 269.2 °C ; while experimental values for the target compound are not available from the same database, the structural difference (allylic vs. vinylic chlorine) is expected to produce distinct chromatographic retention times and purification behavior.

Physicochemical properties LogP Chromatographic behavior Molecular weight

Orthogonal Suzuki–Miyaura Coupling at the Aryl Bromide

The para‑bromo substituent of 1‑bromo‑4‑(3‑chloroprop‑1‑en‑2‑yl)benzene is an excellent substrate for Pd(0)‑catalyzed Suzuki–Miyaura cross‑coupling. Aryl bromides undergo oxidative addition to Pd(0) under conditions (e.g., Pd(PPh₃)₄, aqueous base, 80 °C) where unactivated alkyl chlorides remain intact [1]. This allows the aryl bromide to be elaborated into a biaryl or aryl–alkenyl product while the allylic chloride is preserved for a subsequent transformation. The meta‑isomer 1‑bromo‑3‑(2‑chloroprop‑2‑enyl)benzene (CAS 485320‑29‑4) shares the same molecular formula but a different substitution pattern, which alters the electronic environment of the ring and may affect the rate of oxidative addition at the aryl bromide. The non‑brominated analog 3‑chloroprop‑1‑en‑2‑ylbenzene (CAS 3360‑52‑9) cannot participate in Suzuki coupling at the ring at all, limiting it to a single synthetic handle. The patent literature explicitly identifies bromo and chloro substituents as excellent blocking groups for regioselective ortho‑functionalization of aromatic rings, with bromides being removable under milder conditions [2].

Suzuki-Miyaura coupling Palladium catalysis Orthogonal functionalization Biaryl synthesis

Regioisomeric Purity for Predictable Cross-Coupling

The para relationship between the bromine atom and the 3‑chloroprop‑1‑en‑2‑yl group in the target compound (SMILES: C=C(CCl)c1ccc(Br)cc1) ensures a well‑defined 1,4‑disubstitution pattern that translates into predictable molecular geometry in downstream products. By contrast, the meta‑isomer 1‑bromo‑3‑(2‑chloroprop‑2‑enyl)benzene (CAS 485320‑29‑4) yields a 1,3‑relationship, and the ortho‑isomer would give a 1,2‑relationship—each producing sterically and electronically distinct coupling products. The commercial availability of the target compound at 98% purity from multiple independent vendors indicates reliable synthetic access to this specific regioisomer. The isomeric purity is critical for applications in medicinal chemistry where small changes in substitution pattern can drastically alter biological activity; for instance, in the MAO‑B inhibitor series, the para‑bromophenyl motif was essential for sub‑micromolar potency [1].

Regiochemistry Para-substitution Synthetic reproducibility Building block quality

High-Value Application Scenarios for 1-Bromo-4-(3-chloroprop-1-en-2-yl)benzene


Sequential C–C/C–N Bond Formation in Medicinal Chemistry

The compound's validated 93% yield in allylic amination with N‑methylpropargylamine [1], combined with the ability to first perform Suzuki–Miyaura coupling at the aryl bromide [2], makes it an ideal building block for the two‑step synthesis of functionalized arylalkenylamines. This sequential protocol—Pd‑catalyzed cross‑coupling at the ring followed by nucleophilic substitution at the allylic chloride—is directly relevant to the construction of MAO‑B inhibitor libraries and other CNS‑targeted compound collections where the para‑bromophenyl motif has demonstrated sub‑micromolar potency [1].

Traceless Bromine Blocking Group for Ortho-Functionalization

As established by Ramanathan and Jimenez (Synthesis 2010) [2], bromo substituents para to an ortho,para‑directing group serve as excellent blocking groups that can be removed by catalytic hydrogenation after ortho‑functionalization. In 1‑bromo‑4‑(3‑chloroprop‑1‑en‑2‑yl)benzene, the allylic chloride side chain can act as a functionalizable handle, while the para‑bromine blocks one ortho position. After ortho‑substitution, the bromine can be selectively removed (10% Pd/C, H₂) without affecting the alkyl chloride [2], enabling access to ortho‑substituted allylic benzene derivatives that are difficult to prepare by direct electrophilic substitution.

Monomer Synthesis for Functional Polymers & Advanced Materials

The orthogonal reactivity of the aryl bromide (for cross‑coupling) and allylic chloride (for nucleophilic grafting or polymerization initiation) positions this compound as a versatile monomer precursor. The higher molecular weight (231.51 g·mol⁻¹) and LogP (~4.0) relative to non‑brominated analogs [3] provide differentiated solubility and thermal properties that can be exploited in the design of functionalized polystyrenes, conjugated polymers, or liquid‑crystalline materials where bromine content influences refractive index and flame retardancy.

Biaryl–Allylamine Hybrids for Fragment-Based Drug Discovery

The para‑bromo group enables clean Suzuki coupling with arylboronic acids to generate biaryl intermediates, while the allylic chloride can subsequently be displaced with diverse amine nucleophiles. This two‑directional diversification strategy, supported by the 98% commercial purity , allows rapid analog generation for fragment elaboration or scaffold‑hopping campaigns, reducing the procurement and synthesis burden associated with sourcing separate building blocks for each diversification step.

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